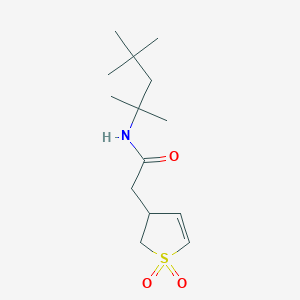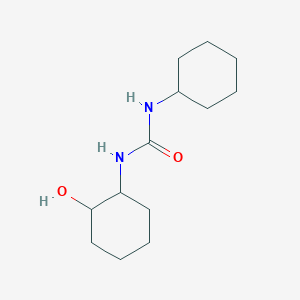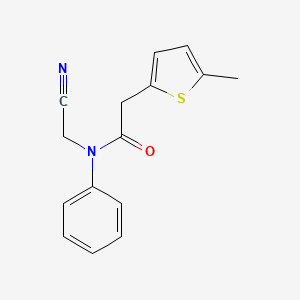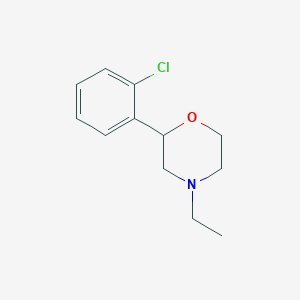
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TTA or N-(2,4,4-trimethylpentan-2-yl)-2-(1,1,3,3-tetramethylbutyl)-2,3-dihydro-1,3-thiazole-4-carboxamide.
作用机制
The mechanism of action of TTA is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. TTA has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, and to activate PPARγ. TTA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase, PPARγ, and HDACs, TTA has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. TTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
实验室实验的优点和局限性
TTA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. TTA is also relatively easy to synthesize and can be obtained in large quantities. However, TTA has some limitations, including its relatively short half-life in the body and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on TTA. One area of interest is the development of TTA analogs with improved potency and selectivity for its target enzymes and receptors. Another area of interest is the development of TTA-based therapies for various neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of TTA and its effects on various biochemical and physiological processes in the body.
合成方法
TTA can be synthesized through a multistep process starting from 4-chlorobutyric acid. The first step involves the reaction of 4-chlorobutyric acid with thionyl chloride to form 4-chlorobutyryl chloride. The second step involves the reaction of 4-chlorobutyryl chloride with 2,3-diaminobutane to form 2-(4-chlorobutanamido)butane. The third step involves the reaction of 2-(4-chlorobutanamido)butane with 2,3-dihydro-1,3-thiazole-4-carboxylic acid to form TTA.
科学研究应用
TTA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and metabolic disorders. In neuroscience, TTA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
In cancer research, TTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TTA has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In metabolic disorders, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. This activation has been shown to improve insulin sensitivity and reduce inflammation, making TTA a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
属性
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-13(2,3)10-14(4,5)15-12(16)8-11-6-7-19(17,18)9-11/h6-7,11H,8-10H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCYAYKQXTNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1CS(=O)(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)


![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
